Tetrabutylammonium Salicylate

描述

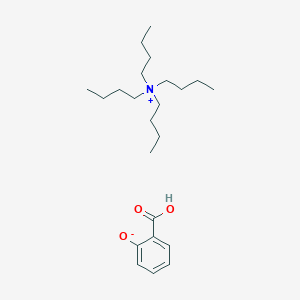

Tetrabutylammonium Salicylate is a quaternary ammonium salt formed by the combination of tetrabutylammonium cation and salicylate anion. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound has a molecular formula of C23H41NO3 and a molecular weight of 379.58 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Tetrabutylammonium Salicylate can be synthesized through a reaction between tetrabutylammonium hydroxide and salicylic acid. The reaction typically occurs in an aqueous medium, where tetrabutylammonium hydroxide acts as a base, neutralizing the salicylic acid to form the salicylate anion, which then pairs with the tetrabutylammonium cation to form the salt.

Industrial Production Methods: Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

化学反应分析

Types of Reactions: Tetrabutylammonium Salicylate undergoes various types of chemical reactions, including:

Substitution Reactions: The salicylate anion can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

Complexation Reactions: It can form complexes with metal ions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alkyl halides or acyl halides under basic conditions.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products are often alkylated or acylated derivatives of salicylate .

科学研究应用

Catalytic Applications

Bifunctional Catalysis

Tetrabutylammonium salicylate has been identified as a component in bifunctional catalytic systems. Recent studies have demonstrated its effectiveness in synthesizing high molecular weight poly(phenolic ester) via living ring-opening polymerization (ROP) of cyclic phenolic esters. The compound acts synergistically with halide anions, enhancing the selectivity and efficiency of the polymerization process by minimizing side reactions that typically occur with traditional catalytic systems .

Mechanistic Insights

The mechanism involves non-classical hydrogen bonding between the alkyl-quaternary ammonium cation and carbonyl groups of substrates, which facilitates selective cleavage of phenolic ester bonds. This selectivity not only improves the yield of desired products but also allows for the recycling of copolymers back to their monomeric forms under specific conditions .

Sample Preparation Techniques

In analytical chemistry, this compound is being explored for its potential in environmentally friendly sample preparation methods. Its properties facilitate the extraction and analysis of complex samples while reducing solvent consumption and minimizing environmental impact . This aligns with current trends towards sustainability in analytical practices.

Thermally Responsive Ionic Liquids

Research indicates that this compound exhibits thermally responsive behavior when mixed with water, leading to liquid-liquid phase separation at elevated temperatures. This property can be harnessed for selective extraction processes in analytical applications, allowing for efficient separation of target compounds from complex matrices .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different applications:

- Polymer Synthesis Study : A recent publication detailed how this compound was used effectively in synthesizing recyclable high molecular weight copolyesters, showcasing its dual role as both a catalyst and a stabilizer during ROP processes .

- Environmental Impact Assessment : Research focusing on green analytical chemistry emphasized the reduction of organic solvent usage when employing this compound in sample preparation techniques, thus contributing positively to environmental sustainability efforts .

作用机制

The mechanism of action of Tetrabutylammonium Salicylate involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the rate of reactions that would otherwise be slow or inefficient. The tetrabutylammonium cation interacts with anionic reactants, increasing their solubility in organic solvents, while the salicylate anion can participate in various chemical reactions .

相似化合物的比较

Tetrabutylammonium Bromide: Another quaternary ammonium salt used as a phase-transfer catalyst.

Tetrabutylammonium Chloride: Similar in structure and function, used in various organic reactions.

Tetrabutylammonium Fluoride: Known for its use in deprotection reactions in organic synthesis.

Uniqueness: Tetrabutylammonium Salicylate is unique due to the presence of the salicylate anion, which imparts additional reactivity and potential biological activity compared to other tetrabutylammonium salts. This makes it particularly useful in applications where both phase-transfer catalysis and specific reactivity of the salicylate anion are desired .

生物活性

Tetrabutylammonium Salicylate (TBA-Sal) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique properties and potential biological activities. This article delves into the biological activity of TBA-Sal, highlighting its mechanisms of action, applications in biological systems, and relevant research findings.

This compound is composed of a tetrabutylammonium cation and a salicylate anion, with the molecular formula and a molecular weight of 379.58 g/mol. The salicylate moiety contributes to its biological activity, particularly in interactions with biological membranes and as a phase-transfer catalyst in biochemical reactions .

The biological activity of TBA-Sal can be attributed to its ability to facilitate the transfer of ions and molecules across lipid membranes. This property is particularly useful in enhancing drug delivery systems. The mechanism involves:

- Phase-Transfer Catalysis : TBA-Sal enhances the solubility of anionic drugs in organic solvents, facilitating their transport across biological membranes.

- Membrane Interaction : The salicylate anion can interact with membrane components, potentially altering membrane fluidity and permeability, which may enhance the uptake of therapeutic agents.

Biological Applications

TBA-Sal has been investigated for several applications in biological research:

- Drug Delivery Systems : Its ability to enhance membrane permeability makes it a candidate for improving the bioavailability of poorly soluble drugs.

- Proteomics : TBA-Sal is utilized in proteomics for its capacity to stabilize proteins during extraction and analysis .

- Pesticide Extraction : Recent studies have shown that TBA-Sal can be used in aqueous two-phase systems (ATPS) for the extraction and preconcentration of pesticides, indicating its versatility in analytical chemistry .

Case Studies

- Drug Delivery Enhancement :

-

Proteomics Application :

- In proteomic studies, TBA-Sal was found to stabilize proteins during extraction processes, leading to higher yields and improved recovery rates of target proteins.

- Pesticide Preconcentration :

Comparative Analysis

To better understand the unique properties of TBA-Sal, it is beneficial to compare it with other quaternary ammonium salts:

| Compound | Structure | Key Applications | Unique Features |

|---|---|---|---|

| This compound | C23H41NO3 | Drug delivery, proteomics | Enhanced membrane interaction |

| Tetrabutylammonium Bromide | C16H36BrN | Organic synthesis | Commonly used as a phase-transfer catalyst |

| Tetrabutylammonium Chloride | C16H36ClN | Organic reactions | Similar properties but less biological activity |

| Tetrabutylammonium Fluoride | C16H36FN | Deprotection reactions | Known for strong reactivity |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing tetrabutylammonium salicylate (TBAS) in academic research?

- Methodological Answer : TBAS is synthesized via ion-exchange reactions, often involving tetrabutylammonium bromide and sodium salicylate in polar solvents. Characterization typically employs single-crystal X-ray diffraction (SC-XRD) to confirm crystallographic structure and scanning tunneling microscopy (STM) to verify monolayer formation in 2D materials. For purity assessment, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to validate ion pairing and functional groups. Experimental protocols must detail solvent selection, stoichiometry, and purification steps to ensure reproducibility .

Q. Which analytical techniques are commonly employed to assess the purity and stability of TBAS in solution-phase studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is standard for analyzing TBAS stability, though care must be taken to avoid high pH conditions that degrade column matrices. Complementary techniques include UV-Vis spectroscopy for monitoring salicylate absorption bands (e.g., 296 nm) and dynamic light scattering (DLS) to detect aggregation. Stability studies should report temperature, solvent composition, and exposure to light/air, as these factors influence ion dissociation .

Advanced Research Questions

Q. How does the counterion structure in tetrabutylammonium salts influence the exfoliation efficiency of layered materials like qHP C60?

- Methodological Answer : The salicylate anion in TBAS enhances exfoliation via π-π interactions with carbon frameworks and steric effects from tetrabutylammonium cations, which increase interlayer spacing. Comparative studies with other salts (e.g., tetrabutylammonium bromide) show weaker exfoliation due to smaller anion size and reduced electron cloud adjustability. Researchers should optimize counterion selection based on target material hydrophobicity and interlayer bonding strength, validated through atomic force microscopy (AFM) thickness measurements and Raman spectroscopy .

Q. What experimental strategies can resolve contradictory data on TBAS's phase-modifying effects in surfactant systems?

- Methodological Answer : Conflicting reports on TBAS’s ability to expand aqueous two-phase systems (ATPS) may arise from surfactant concentration thresholds or competing ion effects. To address this, researchers should:

- Conduct systematic titration experiments with controlled ionic strength buffers.

- Use small-angle X-ray scattering (SAXS) to quantify micelle structural changes.

- Compare results with inorganic salts (e.g., NaCl) to isolate organic ion contributions.

Documenting these variables ensures reproducibility and clarifies mechanistic interpretations .

Q. What are the critical considerations when designing kinetic studies to evaluate TBAS's catalytic role in microwave-assisted organic reactions?

- Methodological Answer : Key factors include:

- Reaction vessel geometry : Ensures uniform microwave irradiation.

- Catalyst loading : Excess TBAS may form ion pairs that reduce nucleophilicity.

- Temperature monitoring : Use fiber-optic probes to avoid artifacts from microwave heating.

- Quenching methods : Rapid cooling (e.g., ice baths) prevents post-reaction degradation.

Kinetic models (e.g., pseudo-first-order) should account for microwave-specific effects like non-thermal activation .

Q. Data Analysis & Validation

Q. How can researchers validate the reproducibility of TBAS-mediated reactions across different laboratories?

- Methodological Answer : Implement interlaboratory studies with standardized protocols:

- Precisely define TBAS purity criteria (e.g., ≥98% by HPLC).

- Provide detailed solvent drying methods (e.g., molecular sieves vs. distillation).

- Share raw spectral data (NMR, FTIR) via repositories for cross-validation.

Statistical tools like Grubbs’ test can identify outliers in collaborative datasets .

Q. Contradiction Analysis

Q. Why do studies report conflicting outcomes regarding TBAS's impact on surfactant phase behavior?

- Methodological Answer : Discrepancies often stem from:

- Surfactant chain length : Longer chains (e.g., CTAB vs. SDS) exhibit varying sensitivity to TBAS.

- Measurement techniques : Turbidity assays vs. rheology may yield different phase boundaries.

Researchers should perform control experiments with fixed surfactant-to-TBAS ratios and use multivariate analysis (e.g., PCA) to identify dominant variables .

Q. Tables for Key Parameters

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| TBAS Purity | ≥98% | HPLC (C18, pH 7.0) | |

| Exfoliation Efficiency (C60) | 0.5–1.0 mg/mL TBAS | AFM Thickness Measurement | |

| Micelle Size Modulation | 0.1–0.3 M TBAS | SAXS |

属性

IUPAC Name |

2-carboxyphenolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWGKGPUFESNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716098 | |

| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22307-72-8 | |

| Record name | Tetrabutylammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22307-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, 2-hydroxybenzoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。